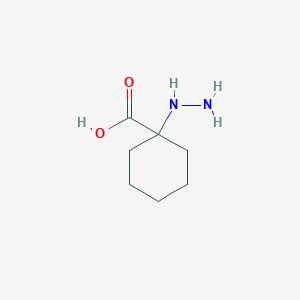

1-Hydrazinylcyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-hydrazinylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H14N2O2/c8-9-7(6(10)11)4-2-1-3-5-7/h9H,1-5,8H2,(H,10,11) |

InChI Key |

NHVAAWFAFMRUOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NN |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Benzenecarboxylic Acids

- Process: Aromatic benzenecarboxylic acids (e.g., benzoic acid) undergo catalytic hydrogenation to saturate the aromatic ring, yielding cyclohexanecarboxylic acids.

- Catalysts and Conditions: Typically, hydrogenation is performed in the presence of metal catalysts such as Raney nickel or palladium on carbon, under elevated pressure (0.5 to 20 hours reaction time) and temperature, often in tertiary cyclic amide solvents to improve solubility and reaction efficiency.

- Advantages: This method allows direct conversion from readily available aromatic acids and can be scaled in batch or continuous reactors.

- Research Insight: Patent WO2015102893A1 describes hydrogenation of benzenecarboxylic acids in tertiary cyclic amide solvents, achieving efficient conversion with controlled weight hour space velocity (0.1 to 3.0) and reaction times from 2 to 15 hours.

Oxidation of Alkylcyclohexanes

- Process: Alkyl-substituted cyclohexanes can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to introduce the carboxylic acid function at the 1-position.

- Limitations: This method requires the presence of an alkyl substituent and may lead to over-oxidation or side reactions.

Alternative Methods for Carboxylic Acid Formation

- Oxidation of primary alcohols or aldehydes to carboxylic acids using potassium permanganate or potassium dichromate.

- Hydrolysis of nitriles or esters to yield carboxylic acids.

- Reaction of Grignard reagents with carbon dioxide followed by acidification to produce carboxylic acids with one more carbon than the starting alkyl halide.

Conversion of Cyclohexane-1-carboxylic Acid to 1-Hydrazinylcyclohexane-1-carboxylic Acid

The key step is the formation of the hydrazide functional group by replacing the carboxylic acid’s hydroxyl moiety with a hydrazinyl (-NH-NH2) group.

Hydrazinolysis of Esters or Acid Chlorides

- Method: The carboxylic acid is first converted into an ester or acid chloride intermediate, which is then reacted with hydrazine hydrate (N2H4·H2O) to form the hydrazide.

- Reaction Conditions: Typically performed in alcoholic solvents (e.g., methanol or ethanol) under reflux conditions.

- Yields: Generally high yields (65-91%) are reported with short reaction times (13-25 minutes) in continuous flow setups.

- Advantages: This method is widely used due to its efficiency and mild reaction conditions.

Direct Hydrazinolysis of Carboxylic Acids

- Challenges: Direct reaction of hydrazine with carboxylic acids is often inefficient due to poor reactivity and solubility issues.

- Improved Methods: Pre-activation of the acid by formation of activated esters or amides enhances the reaction with hydrazine, leading to high purity hydrazides under mild conditions.

Continuous Flow Synthesis

- Innovation: Recent research demonstrates the use of continuous flow reactors to synthesize acid hydrazides, including cyclohexane derivatives, with excellent control over reaction parameters and scalability.

- Key Findings:

- Short residence times (13-25 minutes) are sufficient.

- Yields range from 65% to 91% for a variety of aliphatic and aromatic acids.

- Scalable synthesis demonstrated by producing 200 g of hydrazide in a 9-hour continuous run with 86% yield (22 g/h output).

- Process Optimization: Control of reagent concentration, temperature, and flow rates is critical to prevent precipitation and clogging in flow systems.

Comparative Data Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclohexane-1-carboxylic acid synthesis | Hydrogenation of benzenecarboxylic acid | H2, metal catalyst (Raney Ni, Pd/C), tertiary cyclic amide solvent, 2-15 h | High (not specified) | Direct from benzoic acid, scalable | Requires high pressure, catalyst |

| Oxidation of alkylcyclohexanes | KMnO4 or chromic acid, acidic/alkaline medium | Moderate to high | Simple reagents | Potential over-oxidation | |

| Hydrazide formation | Hydrazinolysis of esters/acid chlorides | Hydrazine hydrate, methanol, reflux or flow reactor | 65-91% | Mild, efficient, scalable | Requires ester/acid chloride intermediate |

| Direct hydrazinolysis of activated esters/amides | Activated ester/amide + hydrazine | High | Avoids harsh conditions | Requires pre-activation step | |

| Continuous flow hydrazinolysis | Hydrazine hydrate, flow reactor, controlled conditions | 65-91% | Scalable, controlled, safe | Requires flow setup |

Summary and Professional Perspective

Preparation of this compound is best approached by first synthesizing cyclohexane-1-carboxylic acid via catalytic hydrogenation of benzenecarboxylic acids under controlled conditions. Subsequent conversion to the hydrazide is most efficiently achieved by hydrazinolysis of ester or acid chloride intermediates, with continuous flow methods offering superior scalability, safety, and yield control.

Recent advances in continuous flow chemistry have made large-scale synthesis feasible, providing yields up to 91% with residence times under 30 minutes. Pre-activation of carboxylic acids to esters or amides prior to hydrazinolysis further enhances reaction efficiency and product purity.

This multi-step approach leverages well-established organic transformations, optimized reaction conditions, and modern flow technology to produce this compound in a professional and industrially relevant manner.

Chemical Reactions Analysis

Types of Reactions: 1-Hydrazinylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-Hydrazinylcyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-hydrazinylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physical Properties of Cyclohexanecarboxylic Acid Derivatives

Key Observations:

- Hydrazine Derivatives: The hydrazinyl and hydrazono groups introduce nucleophilic character, enabling participation in condensation and coordination reactions. Positional isomerism (e.g., C1 vs. C4 substituents) affects electronic distribution and steric accessibility .

- Functional Group Impact :

- Hydroxy and Carboxylic Acid Groups : Compounds like 1-hydroxycyclohexanecarboxylic acid exhibit higher polarity and melting points due to hydrogen bonding .

- Halogen Substitution : Chlorine at C1 (e.g., 1-Chlorocyclohexanecarboxylic acid) increases acidity via inductive effects, similar to how electronegative substituents stabilize deprotonation .

- Unsaturation : The double bond in 1-cyclohexene-1-carboxylic acid lowers melting point (38°C vs. >150°C for hydroxy analogs) and enhances reactivity in Diels-Alder or electrophilic additions .

Table 2: Reactivity and Functional Uses

Comparative Analysis:

- Hydrazine vs. Hydroxy Groups : While hydrazinyl derivatives are more reactive toward electrophiles (e.g., carbonyl compounds), hydroxy analogs prioritize hydrogen-bond-driven interactions, influencing their roles in drug delivery or crystal engineering .

- Steric Effects : Methyl and phenyl substituents (e.g., 1-Methyl- and 1-Phenylcyclohexanecarboxylic acids) hinder reaction rates at the carboxylic acid group, whereas smaller substituents like -Cl or -NH₂ allow faster transformations .

Biological Activity

1-Hydrazinylcyclohexane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a hydrazine functional group attached to a cyclohexane ring with a carboxylic acid group, this compound presents opportunities for various therapeutic applications. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 194.66 g/mol. The compound exists primarily as a hydrochloride salt, enhancing its solubility and stability in aqueous environments. The structural configuration includes both hydrazine and carboxylic acid functionalities, which are critical for its reactivity and biological interactions.

Research indicates that this compound may interact with various biomolecules, including enzymes and receptors, influencing numerous biochemical pathways. The hydrazine group can participate in redox reactions, potentially leading to the formation of reactive intermediates that could affect cellular functions.

Pharmacological Profiles

Several studies have explored the pharmacological profiles of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an antibacterial agent.

- Anticancer Potential : In vitro studies have shown that this compound may induce apoptosis in cancer cell lines, suggesting possible applications in cancer therapy.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in animal models.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 15 |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclohexanone with hydrazine hydrate followed by carboxylation. Variations in synthesis techniques can lead to derivatives with altered biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.